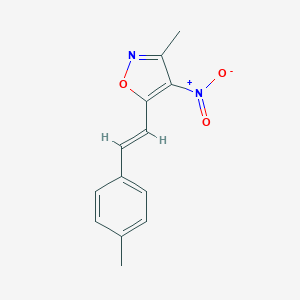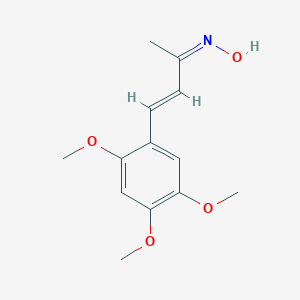![molecular formula C20H12ClNOS B327362 10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B327362.png)
10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline is a complex organic compound with a molecular formula of C20H12ClNOS.
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a naphthoquinoline derivative with a thiophene ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Analyse Chemischer Reaktionen
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthoquinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, the compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline can be compared with other similar compounds, such as:
Naphthoquinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Thiophene-based compounds: These compounds contain a thiophene ring and exhibit diverse biological activities, similar to 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline
The uniqueness of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline lies in its specific combination of a naphthoquinoline core with a thiophene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H12ClNOS |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12ClNOS/c1-23-12-7-8-15-14(10-12)18-17-13-5-3-2-4-11(13)6-9-16(17)24-19(18)20(21)22-15/h2-10H,1H3 |
InChI-Schlüssel |
UNYDMQPBOXZNCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C4=C(C=CC5=CC=CC=C54)SC3=C(N=C2C=C1)Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=C(S3)C=CC5=CC=CC=C54)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


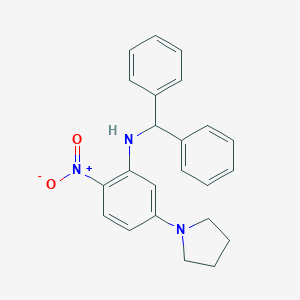
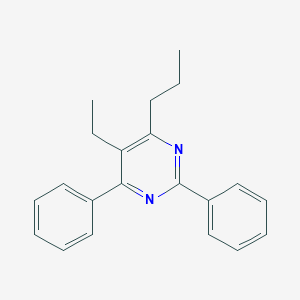
![3,5-Dimethyl-4-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B327285.png)
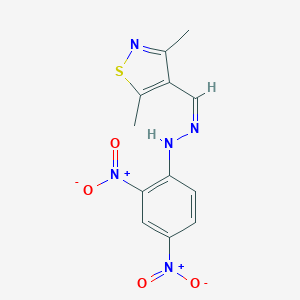
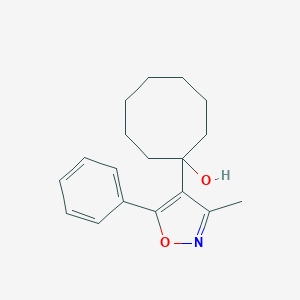
![[(2R,3R,4S,5S,6R)-2,3,5-triacetyloxy-6-[acetyloxy-[(2R,3R,4R)-4-methyl-3-nitro-7-oxo-1,5,6-triphenyl-2-bicyclo[2.2.1]hept-5-enyl]methyl]oxan-4-yl] acetate](/img/structure/B327290.png)
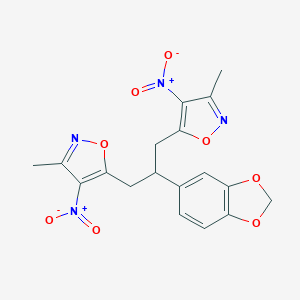
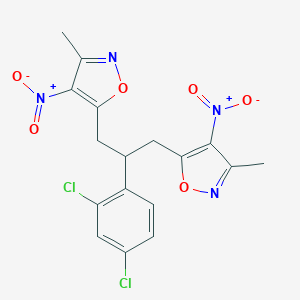
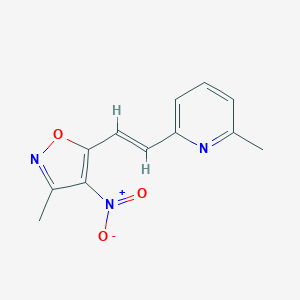
![2-Methyl-3-[2-(4-methylphenyl)vinyl]-5-phenylisoxazol-2-ium](/img/structure/B327295.png)
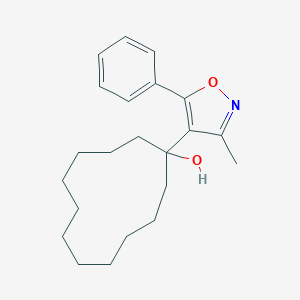
![3-[2-(4-Methoxyphenyl)vinyl]-2-methyl-5-(4-methylphenyl)isoxazol-2-ium](/img/structure/B327299.png)
